molecular formula C11H20O B101241 Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- CAS No. 19245-69-3

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis-

Cat. No. B101241
CAS RN: 19245-69-3
M. Wt: 168.28 g/mol
InChI Key: MKWJZCGGUSWUQL-UHFFFAOYSA-N
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Description

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- is a chemical compound that has been extensively studied in scientific research. It is also known as menthone and is a bicyclic monoterpene ketone. This compound is widely used in various fields such as pharmaceuticals, perfumes, and flavorings due to its unique aroma and flavor.

Mechanism Of Action

The mechanism of action of Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.

Biochemical And Physiological Effects

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. Moreover, this compound has been shown to have analgesic properties by inhibiting pain signaling pathways in the body.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- in lab experiments include its unique aroma and flavor, its availability, and its low toxicity. However, the limitations of using this compound include its instability, its low solubility in water, and its potential to react with other compounds in the lab.

Future Directions

There are various future directions for the study of Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis-. One potential direction is the development of new drugs that utilize this compound as an intermediate in their synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, the development of new synthesis methods for this compound could lead to its wider use in various industries.

Synthesis Methods

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- can be synthesized through various methods such as the oxidation of menthol, the dehydration of cyclohexanol, and the isomerization of pulegone. The most common method of synthesis is the oxidation of menthol, which involves the use of strong oxidizing agents such as chromic acid or potassium permanganate.

Scientific Research Applications

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis- has been extensively studied in scientific research due to its various applications. It is widely used in the pharmaceutical industry as a flavoring agent and as an intermediate in the synthesis of various drugs. It is also used in the production of perfumes and fragrances due to its unique aroma and flavor. Additionally, this compound has been studied for its potential anticancer and antimicrobial properties.

properties

CAS RN

19245-69-3

Product Name

Cyclohexanol, 5-(1,1-dimethylethyl)-2-methylene-, cis-

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-tert-butyl-2-methylidenecyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3

InChI Key

MKWJZCGGUSWUQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=C)C(C1)O

Canonical SMILES

CC(C)(C)C1CCC(=C)C(C1)O

Other CAS RN

19245-70-6

synonyms

Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis-

Origin of Product

United States

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